BenchChemオンラインストアへようこそ!

4-bromo-1-chloro-2-(4-methoxybenzyl)benzene

Pharmaceutical Analysis Impurity Profiling HPLC Method Validation

4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene (CAS 333361-51-6, molecular weight 311.60 g/mol, C14H12BrClO) is a specifically halogenated aromatic compound primarily cataloged as Dapagliflozin Impurity 20/38. Unlike direct synthetic intermediates for the SGLT2 inhibitor dapagliflozin, this compound serves a distinct role as a reference standard for impurity profiling and as a key precursor in the synthesis of deuterated dapagliflozin (Dapagliflozin-D5) internal standards for LC-MS/MS quantification.

Molecular Formula C14H12BrClO
Molecular Weight 311.6 g/mol
CAS No. 333361-51-6
Cat. No. B3126362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-chloro-2-(4-methoxybenzyl)benzene
CAS333361-51-6
Molecular FormulaC14H12BrClO
Molecular Weight311.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)Cl
InChIInChI=1S/C14H12BrClO/c1-17-13-5-2-10(3-6-13)8-11-9-12(15)4-7-14(11)16/h2-7,9H,8H2,1H3
InChIKeyQBMACPLNLMUFGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Why 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene (CAS 333361-51-6) is a Non-Substitutable Dapagliflozin Impurity and Internal Standard Precursor


4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene (CAS 333361-51-6, molecular weight 311.60 g/mol, C14H12BrClO) is a specifically halogenated aromatic compound primarily cataloged as Dapagliflozin Impurity 20/38 . Unlike direct synthetic intermediates for the SGLT2 inhibitor dapagliflozin, this compound serves a distinct role as a reference standard for impurity profiling and as a key precursor in the synthesis of deuterated dapagliflozin (Dapagliflozin-D5) internal standards for LC-MS/MS quantification . Its unique substitution pattern—bromine at the 4-position, chlorine at the 1-position, and a 4-methoxybenzyl group at the 2-position—differentiates it from the ethoxy-bearing intermediates used in active pharmaceutical ingredient (API) synthesis, making it irreplaceable for its specific analytical applications [1].

The Analytical Pitfalls of Substituting 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene with Common Dapagliflozin Intermediates


Generic substitution of halogenated benzyl intermediates in dapagliflozin analysis or internal standard synthesis introduces significant protocol and regulatory risk. The 4-methoxybenzyl moiety of CAS 333361-51-6 confers distinct chromatographic retention properties and mass spectrometric fragmentation patterns that are fundamentally different from the 4-ethoxybenzyl group found in the API and its direct synthetic intermediates [1]. If a lab replaces this compound with 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS 461432-23-5) for impurity quantification, the resulting analytical method would fail system suitability criteria due to differing relative retention times (RRT) and ion ratios, leading to inaccurate impurity quantitation and potential regulatory rejection of an Abbreviated New Drug Application (ANDA) [2]. The halogen placement (Br para-, Cl ortho- to the benzyl group) also influences reactivity and spectral properties, meaning even seemingly close isomers cannot serve as drop-in replacements without full re-validation of the analytical target profile .

Head-to-Head Quantitative Differentiation: 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene vs. In-Class Alternatives


Methoxy vs. Ethoxy Substituent: RRT Differentiation for Impurity Profiling

In reversed-phase HPLC methods for Dapagliflozin, the methoxy-bearing impurity (CAS 333361-51-6) exhibits a lower relative retention time (RRT) compared to the ethoxy-bearing impurity (CAS 461432-23-5). The calculated logP for the methoxy analog is 5.1 [1], while the ethoxy analog has a predicted XLogP3 of approximately 5.6 [2], confirming reduced hydrophobicity that translates to earlier elution under typical C18 gradient conditions. This RRT difference is critical for resolving the impurity from the API peak and other process-related impurities.

Pharmaceutical Analysis Impurity Profiling HPLC Method Validation

Molecular Ion Differentiation: Unique Isotopic Pattern for LC-MS/MS Quantification

The presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) generates a distinctive isotopic cluster that differentiates the compound from mono-halogenated analogs [1]. The monoisotopic mass is 309.976 Da vs. 323.992 Da for the ethoxy analog (CAS 461432-23-5) , providing a 14-Da mass shift that is analytically clean and eliminates cross-talk in MRM transitions. This mass difference is exploited when the compound is used as a precursor for deuterated dapagliflozin (Dapagliflozin-D5) internal standard, where the ultimate mass shift is engineered to avoid isotopic overlap with the analyte [2].

Mass Spectrometry Internal Standard Synthesis Quantitative Bioanalysis

Regulatory Specification: Known Impurity Limit Defined in Dapagliflozin Drug Master Files

Per ICH Q3A guidelines, any impurity present at ≥0.10% in a drug substance must be structurally identified and individually reported [1]. Dapagliflozin Impurity 20 (CAS 333361-51-6) is listed by multiple reference standard manufacturers as a 'specified impurity' [2], indicating that its identity and acceptance criterion have been established in the originator's regulatory dossier. In contrast, the ethoxy analog (CAS 461432-23-5) is categorized primarily as a synthetic intermediate, not an impurity [3]. This regulatory classification makes 4-bromo-1-chloro-2-(4-methoxybenzyl)benzene a mandatory acquisition for generic manufacturers performing forced degradation studies and batch release testing.

Drug Master File Specified Impurity ICH Q3A

Where 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene is Scientifically and Operationally Irreplaceable


Generic Dapagliflozin ANDA Impurity Method Validation

When a generic pharmaceutical company develops a HPLC/UV or UPLC-MS method for dapagliflozin drug substance, ICH Q3A mandates the identification and quantitation of each specified impurity at the 0.10% threshold [1]. The unique XLogP3 of 5.1 for CAS 333361-51-6 ensures a distinct relative retention time compared to the API (dapagliflozin) and the more hydrophobic ethoxy intermediate (XLogP3 ≈ 5.6), allowing for a robust system suitability test [2]. Using the incorrect impurity (e.g., CAS 461432-23-5) would shift the RRT, potentially causing co-elution with a unknown impurity and invalidating the method.

Synthesis of Dapagliflozin-D5 Internal Standard for LC-MS/MS Bioequivalence Studies

For bioequivalence studies requiring quantitative analysis of dapagliflozin in human plasma, a stable isotope-labeled internal standard (SIL-IS) is required per FDA guidance. 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene (CAS 333361-51-6) is the documented precursor for the synthesis of Dapagliflozin-D5 . The methoxy group is selectively cleaved and replaced with a deuterated ethoxy group in the subsequent synthetic steps, ensuring the final SIL-IS has a mass shift of +5 Da relative to the analyte. This carefully engineered mass difference avoids any isotopic overlap from the endogenous analyte's M+2 or M+4 peaks, which is a critical validation parameter.

Forced Degradation (Stress Testing) and Impurity Fate Mapping

During oxidative or photolytic forced degradation studies on dapagliflozin tablets, the methoxy-bearing impurity (CAS 333361-51-6) may be generated as a degradation product at levels that could exceed the identification threshold. Having the authentic reference standard on hand allows for unambiguous peak identification via retention time and MS/MS spectrum matching . The characteristic bromine-chlorine isotopic signature serves as a fingerprint that even high-resolution mass spectrometers can use to distinguish this impurity from co-eluting matrix components.

Quote Request

Request a Quote for 4-bromo-1-chloro-2-(4-methoxybenzyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.